molecular formula C9H10Br2S B13178353 2-Bromo-5-((1-(bromomethyl)cyclopropyl)methyl)thiophene

2-Bromo-5-((1-(bromomethyl)cyclopropyl)methyl)thiophene

Cat. No.: B13178353
M. Wt: 310.05 g/mol
InChI Key: UIAKEZSBGWEXGA-UHFFFAOYSA-N
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Description

2-Bromo-5-((1-(bromomethyl)cyclopropyl)methyl)thiophene is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound is characterized by the presence of bromine atoms at the 2 and 5 positions of the thiophene ring, along with a cyclopropylmethyl group attached to the 5 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-((1-(bromomethyl)cyclopropyl)methyl)thiophene typically involves the bromination of thiophene derivatives. One common method is the metalation-alkylation reaction, where 2-bromothiophene undergoes metalation followed by alkylation with various electrophiles to form the desired product . Another approach involves the coupling of 2-bromothiophene with bromomethylcyclopropane under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimized versions of the laboratory methods mentioned above, with a focus on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-((1-(bromomethyl)cyclopropyl)methyl)thiophene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophenes, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-5-((1-(bromomethyl)cyclopropyl)methyl)thiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-((1-(bromomethyl)cyclopropyl)methyl)thiophene depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism would involve interactions with molecular targets, potentially affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C9H10Br2S

Molecular Weight

310.05 g/mol

IUPAC Name

2-bromo-5-[[1-(bromomethyl)cyclopropyl]methyl]thiophene

InChI

InChI=1S/C9H10Br2S/c10-6-9(3-4-9)5-7-1-2-8(11)12-7/h1-2H,3-6H2

InChI Key

UIAKEZSBGWEXGA-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=CC=C(S2)Br)CBr

Origin of Product

United States

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